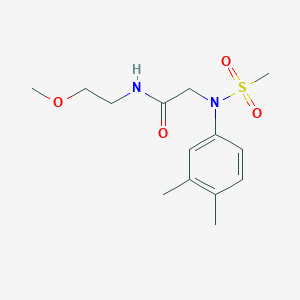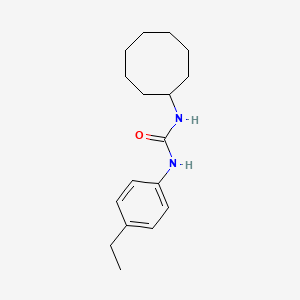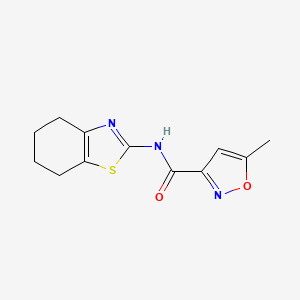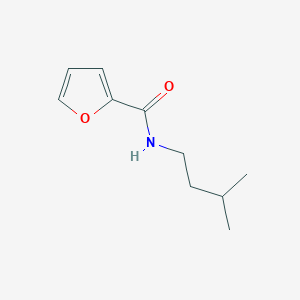
N~2~-(3,4-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(3,4-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide, also known as DMS 19491, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It belongs to the class of NMDA receptor antagonists and has been studied extensively for its ability to modulate various physiological and biochemical processes.
作用机制
N~2~-(3,4-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide 19491 acts as an NMDA receptor antagonist, which means it blocks the activity of the NMDA receptor. The NMDA receptor is involved in various physiological and biochemical processes, including synaptic plasticity and learning and memory. By blocking the NMDA receptor, N~2~-(3,4-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide 19491 can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects
N~2~-(3,4-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide 19491 has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are involved in the development of various neurological disorders. It has also been shown to improve cognitive function and memory in animal models.
实验室实验的优点和局限性
One of the advantages of using N~2~-(3,4-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide 19491 in lab experiments is its ability to modulate various physiological and biochemical processes. This makes it a useful tool for studying the mechanisms underlying various neurological disorders. However, one of the limitations of using N~2~-(3,4-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide 19491 is its potential toxicity. It can cause neurotoxicity at high doses, which can limit its use in lab experiments.
未来方向
There are several future directions for research on N~2~-(3,4-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide 19491. One area of research is the development of more potent and selective NMDA receptor antagonists. Another area of research is the development of novel therapeutic strategies for the treatment of neurological disorders using N~2~-(3,4-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide 19491. Additionally, more research is needed to fully understand the mechanisms underlying the neuroprotective effects of N~2~-(3,4-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide 19491.
合成方法
N~2~-(3,4-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide 19491 can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis begins with the reaction of 3,4-dimethylbenzaldehyde with methylsulfonyl chloride to form the corresponding sulfonyl chloride. This is followed by the reaction of the sulfonyl chloride with N-(2-methoxyethyl)glycine to form the corresponding amide. The final step involves the reaction of the amide with methylmagnesium bromide to form N~2~-(3,4-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide 19491.
科学研究应用
N~2~-(3,4-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide 19491 has been studied extensively for its potential therapeutic properties in various scientific research applications. It has been shown to have neuroprotective effects and can modulate various physiological and biochemical processes. It has been studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
属性
IUPAC Name |
2-(3,4-dimethyl-N-methylsulfonylanilino)-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-11-5-6-13(9-12(11)2)16(21(4,18)19)10-14(17)15-7-8-20-3/h5-6,9H,7-8,10H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEQDZAHMLXADP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)NCCOC)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5102353.png)

![6-amino-3,4-diphenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5102366.png)

![2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methyl-7-(methylthio)quinoline](/img/structure/B5102378.png)
![1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrochloride](/img/structure/B5102394.png)
![N-[4-(aminosulfonyl)phenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B5102413.png)

![5-[(2,6-difluorophenoxy)methyl]-N-{[1-(4-morpholinyl)cycloheptyl]methyl}-3-isoxazolecarboxamide](/img/structure/B5102424.png)

![6-(1-azepanyl)-N-[3-(4-morpholinyl)propyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5102428.png)
![ethyl 2-methyl-1-(4-methylphenyl)-4-[(4-methylphenyl)amino]-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B5102434.png)
![N-(3,4-dimethylphenyl)-2-[5-(4-hydroxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5102439.png)
